N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride
Description
The exact mass of the compound this compound is 598.1839110 g/mol and the complexity rating of the compound is 918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3S2.ClH/c1-4-22-12-17-26-28(21-22)38-30(31-26)33(19-8-18-32(2)3)29(35)24-13-15-25(16-14-24)39(36,37)34-20-7-10-23-9-5-6-11-27(23)34;/h5-6,9,11-17,21H,4,7-8,10,18-20H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDFKTGGHXSXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. Its intricate molecular structure, featuring multiple functional groups, suggests a wide range of interactions with biological targets. This article aims to explore the biological activity of this compound through various studies and findings.
Molecular Structure and Properties
The compound has a molecular formula that contributes to its pharmacological properties. Its molecular weight is approximately 599.21 g/mol, indicating a relatively large and complex structure. The presence of a dimethylamino group, a benzothiazole moiety, and a sulfonamide linkage are critical for its biological interactions.
Structural Features
| Structural Feature | Description |
|---|---|
| Dimethylamino | Enhances solubility and potential neuroactivity. |
| Benzothiazole | Known for antimicrobial and anticancer properties. |
| Sulfonamide Group | Contributes to enzyme inhibition characteristics. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.
A study highlighted the synthesis of benzothiazole-based compounds that displayed moderate to good anti-tubercular activity against Mycobacterium tuberculosis . This suggests that the compound may have similar therapeutic potential.
Anticancer Activity
Compounds with structural similarities have been investigated for their anticancer properties. For example, N-[4-(dimethylamino)phenyl]-N'-(6-methoxybenzothiazol-2-yl)urea has been noted for strong anticancer activity . The unique combination of functional groups in our compound may confer similar or enhanced effects against cancer cell lines.
The biological activity of this compound can be attributed to its interaction with specific proteins or enzymes within biological systems. The binding affinity of related compounds to target proteins plays a crucial role in their therapeutic efficacy.
For instance, certain benzothiazole derivatives have demonstrated strong binding affinities to protein targets involved in disease pathways, which is essential for their function as inhibitors . Understanding these interactions can provide insights into the compound's mechanism of action.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives based on the benzothiazole framework. One notable study synthesized acetamide-linked benzothiazole derivatives and evaluated their biological activities . The findings indicated that these compounds exhibited promising results in vitro.
Summary of Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
